molecular formula C14H11FO3 B6365419 3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% CAS No. 1261948-20-2

3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6365419
CAS RN: 1261948-20-2
M. Wt: 246.23 g/mol
InChI Key: REOUXMSCOZIOLO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% (3F4MPA) is an organic compound with a wide range of applications in the scientific research field. 3F4MPA is a white crystalline solid with a melting point of 105-106 °C and a boiling point of 250 °C. It is soluble in most organic solvents and has a very low toxicity. 3F4MPA is used in a variety of research applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% is widely used in scientific research applications. It has been used in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It has also been used in the synthesis of polymers and other materials. Additionally, 3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% has been used in the study of biochemical and physiological processes, such as enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to bind to certain receptors, such as the serotonin receptor, which may explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which may explain its effects on inflammation and pain. It has also been shown to bind to certain receptors, such as the serotonin receptor, which may explain its effects on mood and behavior. Additionally, 3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% has been shown to have antioxidant and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a low toxicity. Additionally, it has a wide range of applications in the scientific research field. However, there are some limitations to using 3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in water, and its effects on biochemical and physiological processes are not fully understood.

Future Directions

There are a number of potential future directions for research involving 3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95%. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of drugs, dyes, polymers, and other materials. Additionally, further research could be conducted to explore the potential of 3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% as an antioxidant and anti-cancer agent.

Synthesis Methods

3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of an acid chloride with an aromatic compound, such as benzene. In this reaction, the acid chloride reacts with the aromatic compound to form an acylium ion, which then reacts with the aromatic compound to form the desired product. Other methods for synthesizing 3-Fluoro-4-(2-methoxyphenyl)benzoic acid, 95% include the reaction of an aromatic compound with a Grignard reagent, the reaction of an aromatic compound with an alkyl halide, and the reaction of an aromatic compound with an organometallic compound.

properties

IUPAC Name

3-fluoro-4-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOUXMSCOZIOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681398
Record name 2-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-20-2
Record name 2-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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